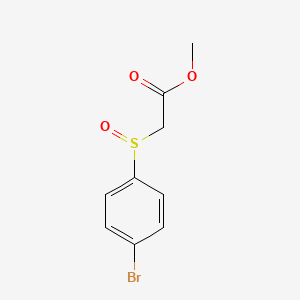
Methyl 2-(4-bromobenzenesulfinyl)acetate
Descripción general
Descripción
“Methyl 2-(4-bromobenzenesulfinyl)acetate” is a chemical compound with the CAS Number: 63216-00-2. It has a molecular weight of 277.14 and its IUPAC name is methyl [(4-bromophenyl)sulfinyl]acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BrO3S/c1-13-9(11)6-14(12)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
“Methyl 2-(4-bromobenzenesulfinyl)acetate” is a solid or semi-solid or lump or liquid at room temperature . .Aplicaciones Científicas De Investigación
Reactivity and Synthesis : Methyl 2-(4-bromobenzenesulfinyl)acetate has been used in various synthetic reactions. For example, it has been utilized in the synthesis of thiosemicarbazides, triazoles, and Schiff bases as antihypertensive α-blocking agents (Abdel-Wahab et al., 2008). Additionally, it played a role in the synthesis of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, a compound with potential applications in organic synthesis (Vasin et al., 2016).
Catalysis and Reaction Mechanisms : Studies have explored its role in catalysis and reaction mechanisms. For instance, palladium-catalyzed direct heteroarylation of bromobenzenes bearing SO2R substituents at C2 or C4 demonstrated the influence of SO2R substituents on reaction rates and yields (Bheeter et al., 2013).
Organic Chemistry and Molecular Structure : The compound has been instrumental in understanding molecular structure and reactivity in organic chemistry. Research on solvolytic rearrangement of the 2-(Δ1-cyclopentenyl)ethyl system, involving bromobenzenesulfonates, contributes to this understanding (Closson & Kwiatkowski, 1965).
Environmental and Biological Applications : While not directly related to Methyl 2-(4-bromobenzenesulfinyl)acetate, research on similar bromobenzene compounds has implications for environmental and biological systems. For example, studies on the metabolism of m-cresol by methanogenic cultures involving bromoethanesulfonic acid provide insights into microbial processes and environmental chemistry (Roberts et al., 1990).
Safety And Hazards
This compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The compound should be handled with appropriate safety measures.
Propiedades
IUPAC Name |
methyl 2-(4-bromophenyl)sulfinylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3S/c1-13-9(11)6-14(12)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUSHMCEQAEEJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-bromobenzenesulfinyl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



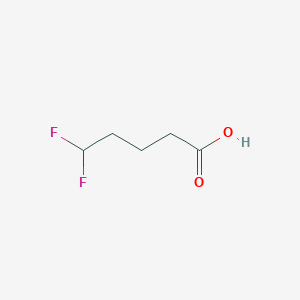
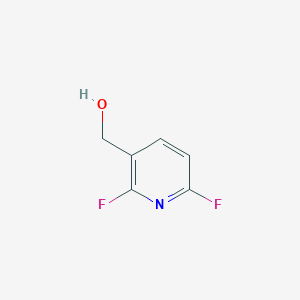


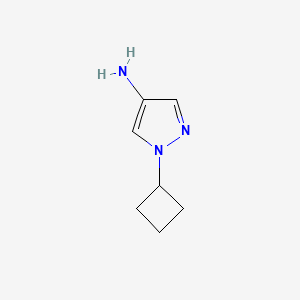
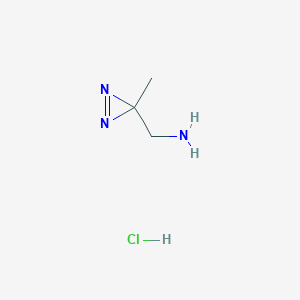
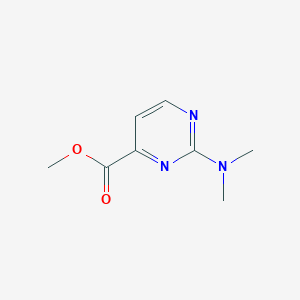

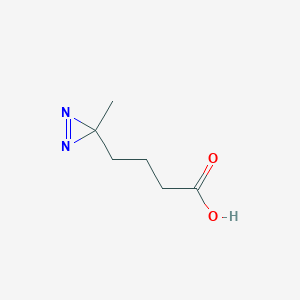
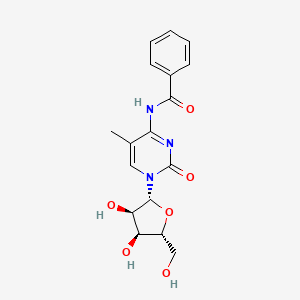
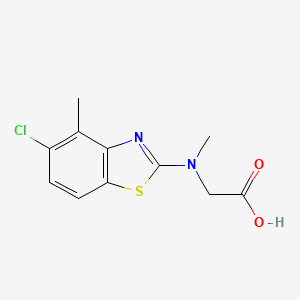
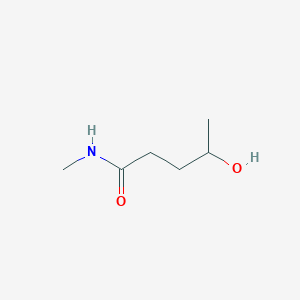
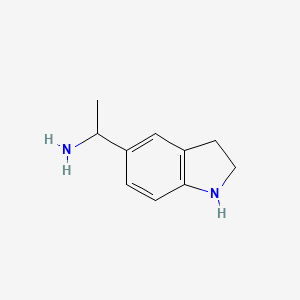
![2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole](/img/structure/B1426238.png)